molecular formula C25H19N3O2S B11523770 2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile

2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile

Cat. No.: B11523770
M. Wt: 425.5 g/mol
InChI Key: WNSQAHIRDVOQCU-OEAKJJBVSA-N
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Description

The compound 2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile features a thiazol-4-one core substituted with a 4-methylanilino group at position 2 and an (E)-configured benzylidene moiety at position 3. The benzonitrile group is linked via a phenoxymethyl spacer to the central thiazole ring.

Synthesis of such compounds typically involves condensation reactions between thiazolidinone precursors and aromatic aldehydes or amines. For example, describes the formation of benzimidazole derivatives using acetic acid and ammonium acetate, which may parallel the synthesis of the target compound . The presence of the 4-methylanilino group could enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in inflammatory pathways .

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C25H19N3O2S/c1-17-6-10-21(11-7-17)27-25-28-24(29)23(31-25)14-18-8-12-22(13-9-18)30-16-20-5-3-2-4-19(20)15-26/h2-14H,16H2,1H3,(H,27,28,29)/b23-14+

InChI Key

WNSQAHIRDVOQCU-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4C#N)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C#N)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone intermediate is then subjected to a condensation reaction with 4-methylphenyl isocyanate to form the imino derivative. Finally, the imino derivative is reacted with 4-(bromomethyl)benzonitrile in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-{[(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

A. Thiazolidinone Derivatives

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate ()

  • Structure : Similar thiazol-4-one core but with a methyl ester substituent instead of benzonitrile.
  • Key Differences : The ester group may reduce metabolic stability compared to the benzonitrile’s electron-withdrawing nature.
  • Activity : Thiol-containing thiazoles often exhibit enhanced antioxidant activity, whereas benzonitrile derivatives may favor kinase inhibition .

2-{[2-Chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]methyl}benzonitrile () Structure: Shares the benzonitrile and thiazolidinone motifs but includes a chloro-methoxy-phenyl group and a piperazine-linked side chain. Key Differences: The piperazine moiety may improve solubility and CNS penetration, while the target compound’s 4-methylanilino group could enhance selectivity for peripheral targets .

B. Oxazolone Analogues

4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one () Structure: Oxazolone core with a 3-methoxyanilino substituent. The crystal structure shows planar geometry and N–H⋯O hydrogen bonding, which may differ in sulfur-containing analogues .

Physicochemical and Structural Properties
Property Target Compound Methyl 4-[(E)-...benzoate () 2-{[2-Chloro-...benzonitrile ()
Molecular Weight ~450–500 g/mol (estimated) 331.35 g/mol 603.09 g/mol
Solubility Moderate (lipophilic CN group) Low (ester group) Low (chloro, methoxy substituents)
Hydrogen Bonding N–H (anilino), C≡N (polar) S–H (thiol) N–H (piperazine), O=C (ketone)
π-π Interactions Likely (benzylidene, aryl) Moderate (benzylidene) Strong (phenylpiperazine)
  • Crystallinity : The planar benzylidene and benzonitrile groups in the target compound may promote tight molecular packing, similar to oxazolone derivatives in .

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